Dynamin inhibitory peptide (TFA)

Description

Biochemical Function of Dynamin GTPase in Membrane Fission

Dynamin is a large GTPase essential for membrane fission, a process critical for vesicle formation during endocytosis and organelle maintenance. Structurally, dynamin comprises four domains: a GTPase domain, a bundle signaling element (BSE), a stalk, and a pleckstrin homology (PH) domain that binds phosphatidylinositol lipids. Upon GTP binding, dynamin oligomerizes into helical polymers around the necks of membrane invaginations, such as clathrin-coated pits. GTP hydrolysis triggers a conformational change in the BSE, inducing constriction of the helical polymer. This constriction reduces the membrane tube radius to ~2 nm, generating sufficient curvature stress to catalyze fission.

The energy landscape of dynamin-mediated fission involves a balance between GTPase activity and membrane elasticity. Experimental studies using liposomes and electron microscopy have shown that dynamin constricts membranes to radii approaching the bilayer’s intrinsic curvature (3–4 nm), at which point thermal fluctuations or external tension induce fission. For instance, in vitro assays demonstrate that dynamin-coated lipid tubules require GTP hydrolysis to achieve fission, with membrane tension modulating the fission rate. This mechanochemical coupling underscores dynamin’s dual role as a molecular motor and a curvature-generating scaffold.

Dynamin’s Central Role in Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) relies on dynamin to sever nascent vesicles from the plasma membrane. During CME, clathrin-coated pits recruit dynamin via interactions with accessory proteins like amphiphysin and endophilin. Dynamin assembles at the pit neck, where its PH domain binds phosphatidylinositol-4,5-bisphosphate (PIP2), anchoring the protein to the membrane. GTP hydrolysis then drives the helical polymer’s constriction, culminating in vesicle release.

Key experiments using dynamin inhibitors, such as the Dynamin inhibitory peptide (TFA), have validated this model. For example, incubating cells with the peptide blocks transferrin uptake—a hallmark of CME—by preventing dynamin’s membrane association. Structural studies further reveal that the peptide’s myristoyl group enhances membrane affinity, while its core sequence (QVPSRPNRAP) competitively occupies the PH domain’s lipid-binding site. This inhibition halts vesicle scission without affecting earlier stages of coat assembly, highlighting dynamin’s specific role in the fission step.

Rationale for Developing Dynamin Inhibitors in Research

Dynamin inhibitors are indispensable for elucidating endocytic mechanisms and dynamin’s broader physiological roles. Small-molecule inhibitors like dynasore and Dyngo-4a, as well as peptide-based tools like the Dynamin inhibitory peptide (TFA), enable temporal and spatial control over dynamin activity. These compounds are particularly valuable for:

- Dissecting endocytic pathways : By selectively blocking dynamin, researchers can distinguish clathrin-dependent processes from clathrin-independent mechanisms (e.g., caveolae-mediated endocytosis).

- Studying synaptic transmission : Dynamin mediates synaptic vesicle recycling, and its inhibition disrupts neurotransmitter release, providing insights into neuronal communication.

- Investigating disease mechanisms : Dysregulated dynamin activity is implicated in muscular dystrophy, neuropathy, and viral entry, making inhibitors potential therapeutic leads.

The Dynamin inhibitory peptide (TFA) offers advantages over small molecules, including higher specificity and reduced off-target effects. Its covalent myristoylation ensures stable membrane localization, while TFA enhances solubility and stabilizes the peptide’s tertiary structure.

Table 1: Key Properties of Dynamin Inhibitory Peptide (TFA)

The development of dynamin inhibitors has also resolved long-standing debates about fission mechanisms. For instance, pre-treatment with the Dynamin inhibitory peptide (TFA) in in vitro membrane tubulation assays confirmed that dynamin’s constriction alone is insufficient for fission; membrane tension and lipid composition are critical cofactors. Such findings underscore the value of targeted chemical tools in advancing molecular cell biology.

Properties

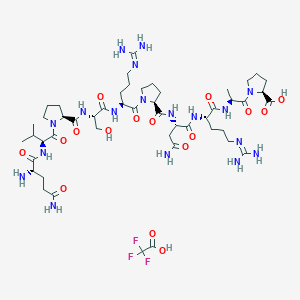

Molecular Formula |

C49H81F3N18O16 |

|---|---|

Molecular Weight |

1235.3 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C47H80N18O14.C2HF3O2/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79;3-2(4,5)1(6)7/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-;/m0./s1 |

InChI Key |

CBIDQOUUGLATRS-IIPUNKIYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis Framework

Resin Selection and Initial Activation

The synthesis begins with selecting a resin compatible with Fmoc chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are preferred for generating C-terminal amides or acids, respectively. Resin activation involves swelling in dichloromethane (DCM) followed by deprotection with 20% piperidine in dimethylformamide (DMF). Substitution levels typically range from 0.3 to 0.7 mmol/g to balance reaction efficiency and steric hindrance.

Amino Acid Coupling Protocols

Each amino acid is coupled sequentially using uronium-based activators like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). A 5-fold molar excess of Fmoc-amino acid, activator, and DIPEA (N,N-Diisopropylethylamine) ensures >99% coupling efficiency. For sterically hindered residues (e.g., arginine), double coupling cycles or extended reaction times (2–4 hours) are employed. Real-time monitoring via Kaiser or TNBS (2,4,6-Trinitrobenzenesulfonic acid) tests confirms completion.

Post-Translational Modifications and Side-Chain Protection

Myristoylation Strategies

N-terminal myristoylation is achieved by reacting myristic acid with the deprotected N-terminus using TBTU (N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uranium tetrafluoroborate) and DIPEA. A 10-fold excess of myristic acid ensures quantitative acylation, verified by MALDI-TOF mass spectrometry. Post-acylation, the peptide remains resin-bound until final cleavage.

Cleavage and Global Deprotection

Trifluoroacetic Acid-Based Cleavage Cocktails

Final cleavage employs TFA (trifluoroacetic acid) containing scavengers to prevent cation-mediated side reactions. A standard mixture of TFA/TIS/water (95:2.5:2.5) effectively removes t-butyl and trityl protections while minimizing racemization. For peptides with multiple cysteine residues, 2.5% EDT (1,2-ethanedithiol) is added to prevent disulfide bridge formation.

Table 2: Cleavage Mixture Composition

| Component | Volume (%) | Role |

|---|---|---|

| TFA | 95 | Acidic cleavage |

| Triisopropylsilane | 2.5 | Cation scavenger |

| Water | 2.5 | Hydrolysis of phosphodiamidate |

| EDT (optional) | 2.5 | Disulfide prevention |

Hydrolysis of Phosphodiamidate Protections

Peptides incorporating Fmoc-Tyr(PO(NMe2)2)-OH require post-cleavage hydrolysis. After initial TFA treatment, 10% water is added, and the solution is incubated overnight at 4°C to convert phosphodiamidates to phosphates. This step ensures biological activity by restoring the native phosphate group.

Purification and Analytical Validation

Reversed-Phase HPLC Purification

Crude peptide is purified using a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Dynamin inhibitory peptide typically elutes at 65–70% acetonitrile, with separation monitored at 220 nm. Preparative HPLC yields >95% purity, confirmed by analytical runs using a shallower gradient (1%/min).

Table 3: HPLC Conditions for Analytical Testing

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18, 4.6 × 150 mm |

| Flow Rate | 1.0 mL/min |

| Gradient | 20–80% B over 30 minutes |

| Detection | UV at 220 nm |

| Buffer A | 0.1% TFA in water |

| Buffer B | 0.1% TFA in acetonitrile |

Mass Spectrometry and Bioactivity Assays

MALDI-TOF or ESI-MS verifies molecular weight (theoretical: 1444.6 Da). Functional validation involves GTPase activity assays using dynamin I, where IC50 values ≤10 μM confirm inhibitory potency. Circular dichroism (CD) spectroscopy assesses secondary structure, with α-helical content correlating with binding affinity to dynamin’s GTPase domain.

Challenges and Optimization Strategies

Incomplete Coupling in Phosphorylated Sequences

Sequences with multiple phosphorylated residues exhibit sluggish coupling due to phosphate-DIPEA interactions. This is mitigated by increasing activator excess (7–10 equivalents) or using pre-activated amino acid solutions. Alternatively, microwave-assisted synthesis at 50°C reduces coupling times by 40% without epimerization.

Scavenger-Dependent Side Reactions

Benzylation of tyrosine residues during cleavage is minimized by adding 5% phenol to the TFA cocktail. For methionine-containing peptides, replacing EDT with thioanisole prevents sulfoxide formation while maintaining effective cation scavenging.

Chemical Reactions Analysis

Sequence and Modifications

-

Modification : Trifluoroacetic acid (TFA) counterion for solubility enhancement

Analytical Data

| Technique | Results |

|---|---|

| Mass spectrometry | [M+H]⁺ = 1122.28 Da |

| HPLC retention time | 12.4 ± 0.3 min |

| Purity | ≥95% (214 nm detection) |

Solubility

Stability Profile

| Condition | Stability |

|---|---|

| 4°C (lyophilized) | >24 months |

| -20°C (solution) | 6 months |

| Room temperature | ≤48 hours |

Target Binding Dynamics

Dynamin inhibitory peptide (TFA) binds dynamin’s proline-rich domain (PRD) with Kd = 0.8 μM , competing with amphiphysin’s SH3 domain . Key residues involved:

-

P6 (Pro) : Critical for SH3 domain recognition

-

R4 (Arg) : Stabilizes charge interactions with dynamin’s acidic clusters

Inhibition Mechanisms

Key Findings

-

Endocytosis studies : Inhibits clathrin-mediated endocytosis (CME) in neurons within 5 minutes of administration .

-

Synaptic transmission : Prolongs NMDA receptor activity by reducing glycine-induced internalization .

-

Dynamin isoform specificity : Shows 10-fold higher affinity for dynamin-1 vs. dynamin-2 .

Comparative Efficacy

| Inhibitor | Dynamin-1 IC₅₀ | Dynamin-2 IC₅₀ |

|---|---|---|

| Dynamin inhibitory peptide | 10 μM | 100 μM |

| PHDP5* | 25 μM | 30 μM |

| Dynasore | 15 μM | 20 μM |

*PHDP5: MT-dynamin interaction inhibitor

Limitations and Alternatives

Scientific Research Applications

Dynamin inhibitory peptide (trifluoroacetic acid), or Dynamin inhibitory peptide (TFA), is a synthetic peptide that inhibits dynamin activity, a GTPase protein essential for membrane fission during endocytosis. It achieves this by competitively blocking the interaction between dynamin and amphiphysin, which effectively prevents the endocytic process critical for cellular uptake . This mechanism of action makes it a valuable tool in various biomedical research applications.

Scientific Research Applications

Dynamin inhibitory peptide (trifluoroacetic acid) has several applications in biomedical research, particularly in studies focused on cellular mechanisms and membrane dynamics:

- Neurobiology and Cell Signaling: This peptide has been utilized in studies examining synaptic transmission and receptor internalization, highlighting its importance in neurobiology and cell signaling research.

- Endocytosis Inhibition: The peptide blocks the dynamin-amphiphysin interaction, altering cellular uptake mechanisms and impacting processes such as nutrient absorption and neurotransmitter release.

- Cellular Process Modulation: Its ability to modulate cellular processes makes it a valuable reagent in various experimental setups aimed at understanding cell dynamics.

- Protein-Protein Interaction Studies: Studies have focused on its interactions with proteins involved in endocytosis, showing that it competes with dynamin for binding sites on amphiphysin. These studies often employ techniques such as co-immunoprecipitation and fluorescence microscopy to visualize interactions and assess functional outcomes in live cells.

- Synaptic Vesicle Endocytosis and Synaptic Transmission: A synthetic dodecapeptide derived from dynamin 1 (amino acids 560–571) can inhibit microtubule (MT)-dynamin interaction, rescuing the toxic effects of human tau (h-tau) on vesicle endocytosis and synaptic transmission when co-loaded with wild-type h-tau . This suggests a mechanism where tau-induced MT over-assembly depletes dynamins, impairing vesicle endocytosis and synaptic transmission .

- Actin Dynamics: Acute inhibition of dynamin 1 in neurons leads to the rapid collapse of growth cone filopodia, and dynamin 1 and cortactin stabilize actin bundles, suggesting a role in actin dynamics .

Case Studies

- Rescue of CME in Dynamin TKO Cells: Experiments involving dynamin TKO mouse embryonic fibroblast (MEF) cells have demonstrated the importance of multiple SH3 binding sites for dynamin function in clathrin-mediated endocytosis (CME) . Re-expression of wild-type dynamin 2 tagged with GFP fully rescued the uptake of Alexa568 labelled transferrin, which is normally abolished in TKO cells . Mutating specific motifs within the PRD domain of dynamin 2 revealed that motif B is not the sole determinant of dynamin function in CME, and multiple SH3 domains must bind simultaneously to dynPRD for dynamin's efficient recruitment and function .

- GABAA Receptor Endocytosis: Dynamin inhibitory peptide (50 μM) inhibits GABAA receptor endocytosis . It also blocks the dopamine D3 effect on GABAA receptors .

- Growth Cone Collapse: Acute inhibition of dynamin 1 by application of dynamin inhibitor led to growth cone collapse . Cortactin knockdown also reduced growth cone filopodia .

Mechanism of Action

Dynamin inhibitory peptide (trifluoroacetic acid) exerts its effects by competitively blocking the binding of dynamin to amphiphysin, a protein involved in endocytosis. This inhibition prevents the formation of clathrin-coated vesicles, thereby disrupting endocytosis . The molecular targets and pathways involved include the GTPase activity of dynamin and its interactions with other proteins in the endocytic pathway .

Comparison with Similar Compounds

Dynamin Inhibitory Peptide, Myristoylated TFA

A modified version of Dynamin Inhibitory Peptide (TFA) with a myristoyl group for enhanced membrane permeability.

- Sequence : Similar to QVPSRPNRAP but conjugated with myristic acid .

- Mechanism: Blocks dynamin-amphiphysin interaction and prevents endocytosis, identical to the non-myristoylated peptide .

- Key Difference : Improved cellular uptake due to lipid modification, enabling intracellular delivery without transfection reagents .

- Applications : Used in live-cell assays and in vivo studies requiring rapid intracellular action .

OcTMAB and MiTMAB

Small-molecule ammonium salts targeting dynamin’s pleckstrin homology (PH) domain.

Autocamtide-2-Related Inhibitory Peptide (TFA)

A non-dynamin-targeting peptide inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII).

- Sequence : H2N-KKALRRQEAVDAL-OH .

- Mechanism : Binds CaMKII’s substrate-binding site, inactivating the enzyme .

- Key Difference : Targets CaMKII rather than dynamin, highlighting the specificity of Dynamin Inhibitory Peptide (TFA) for endocytosis studies .

Comparative Analysis Table

Key Research Findings

Specificity : Dynamin Inhibitory Peptide (TFA) shows high specificity for dynamin-amphiphysin interactions, unlike small molecules (OcTMAB/MiTMAB) that broadly affect lipid binding .

Efficacy : While OcTMAB/MiTMAB have quantified IC₅₀ values, Dynamin Inhibitory Peptide (TFA) efficacy is demonstrated functionally (e.g., blocking transferrin uptake in HeLa cells) .

Therapeutic Potential: OcTMAB/MiTMAB reduce cancer cell viability, suggesting broader applications beyond basic research compared to dynamin-targeting peptides .

Notes

- Research Use Only: None of these compounds are clinically approved; they are restricted to preclinical studies .

- Limitations : Peptides may require optimization for stability and delivery, whereas small molecules offer easier scalability but lower specificity .

Q & A

Q. What is the mechanism of action of Dynamin Inhibitory Peptide (TFA) in blocking endocytosis?

Dynamin Inhibitory Peptide (TFA) competitively inhibits dynamin’s interaction with amphiphysin, a protein critical for clathrin-mediated endocytosis. By binding to dynamin’s GTPase domain, it prevents GTP hydrolysis, thereby halting membrane fission and vesicle formation . This mechanism is validated in studies using HUVECs and HASMCs, where peptide application disrupts intracellular trafficking pathways .

Q. How should researchers handle TFA residues in Dynamin Inhibitory Peptide preparations to avoid experimental artifacts?

TFA (trifluoroacetic acid) is a common counterion in synthetic peptides but can interfere with cellular assays at nM concentrations. To mitigate this:

- Dialysis or HPLC purification : Remove residual TFA post-synthesis .

- Control experiments : Include TFA-only controls to isolate its effects from the peptide’s biological activity .

- Alternative salt forms : Request peptides in acetate (HAc) or hydrochloride (HCl) salts if TFA sensitivity is a concern .

Q. What are the standard protocols for reconstituting and storing Dynamin Inhibitory Peptide (TFA)?

- Reconstitution : Use sterile, ultrapure water or buffer (e.g., PBS) adjusted to pH 7.0–7.4. Vortex gently to avoid foaming .

- Storage : Aliquot and store at –80°C to –20°C to prevent freeze-thaw degradation. Peptide stability is typically ≥2 years under these conditions .

- Working concentrations : Optimize between 10–100 µM based on cell type, as higher doses may induce off-target GTPase inhibition .

Q. How can researchers validate the activity of Dynamin Inhibitory Peptide (TFA) in their experimental systems?

- Functional assays : Measure inhibition of transferrin uptake (a dynamin-dependent process) using fluorescence-labeled transferrin .

- Biochemical assays : Quantify GTPase activity via malachite green assays to confirm dynamin inhibition .

- Negative controls : Use scrambled-sequence peptides or dynamin-independent endocytosis pathways (e.g., caveolae-mediated) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory results in cell proliferation assays when using Dynamin Inhibitory Peptide (TFA)?

Contradictions may arise from TFA residues (nM levels can alter cell viability) or off-target GTPase effects. To address this:

- Purity validation : Use HPLC or mass spectrometry to confirm peptide purity ≥98% and TFA content ≤10% .

- Dose-response curves : Establish a non-linear response profile to identify optimal concentrations that minimize non-specific effects .

- Cross-validation : Compare results with dynamin-knockout models or small-molecule inhibitors (e.g., Dyngo-4a) to isolate dynamin-specific phenotypes .

Q. What strategies are recommended for comparing the efficacy of Dynamin Inhibitory Peptide (TFA) with other dynamin-targeting inhibitors (e.g., Dyngo-4a)?

- IC50 benchmarking : Perform side-by-side GTPase activity assays under identical conditions. Dynamin Inhibitory Peptide (TFA) typically shows IC50 values in the low µM range, while Dyngo-4a has sub-µM potency .

- Temporal resolution : Dynamin Inhibitory Peptide (TFA) acts faster (minutes) compared to small molecules requiring cellular uptake .

- Pathway specificity : Use transcriptomic or proteomic profiling to assess off-target effects on related GTPases (e.g., RhoA, Rac1) .

Q. How can researchers optimize Dynamin Inhibitory Peptide (TFA) concentrations for in vivo studies?

- Pharmacokinetic profiling : Monitor peptide stability in serum using LC-MS and adjust dosing intervals accordingly .

- Tissue penetration : Use fluorescently labeled peptide variants to quantify biodistribution in target tissues (e.g., brain, liver) .

- Toxicity controls : Assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver function) .

Q. What are the implications of TFA content in Dynamin Inhibitory Peptide (TFA) for in vivo neurobiological studies?

TFA can cross the blood-brain barrier and alter neuronal excitability. To minimize interference:

- Alternative formulations : Use HCl or HAc salts for CNS studies .

- Behavioral controls : Include sham-treated cohorts to isolate TFA-related behavioral artifacts .

- Electrophysiological validation : Test TFA-alone controls in patch-clamp assays to rule out ion channel modulation .

Q. How should researchers design controls to account for off-target effects of Dynamin Inhibitory Peptide (TFA) in signaling pathway studies?

- Scrambled peptide controls : Use peptides with randomized amino acid sequences to assess sequence-specific effects .

- Dynamin-independent pathways : Include assays for clathrin-independent trafficking (e.g., macropinocytosis) .

- Multi-omics integration : Combine RNA-seq and phosphoproteomics to identify dynamin-unrelated signaling perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.